3,5-Dimethyl-1H-pyrazole-4-sulfonic acid
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Overview
Description
3,5-Dimethyl-1H-pyrazole-4-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid typically involves the reaction of 3,5-dimethylpyrazole with sulfuric acid or its derivatives. One common method includes the sulfonation of 3,5-dimethylpyrazole using chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of sulfuric acid to 3,5-dimethylpyrazole under specific temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrazole-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfonamides
Substitution: Various substituted pyrazoles
Scientific Research Applications
3,5-Dimethyl-1H-pyrazole-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Methyl-1H-pyrazole-3-sulfonic acid: Similar structure but different substitution pattern, leading to different reactivity and applications
Uniqueness
3,5-Dimethyl-1H-pyrazole-4-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the sulfonic acid group allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-3-5(11(8,9)10)4(2)7-6-3/h1-2H3,(H,6,7)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDFGELFGLFBNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338348 |
Source
|
Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89280-34-2 |
Source
|
Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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